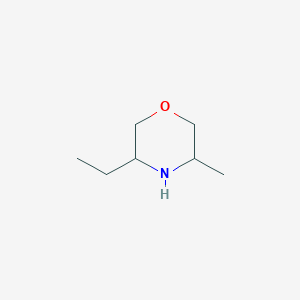

3-Ethyl-5-methylmorpholine

Description

Historical Context and Evolution of Morpholine (B109124) Chemistry in Synthetic Methodologies

The history of morpholine is intertwined with the early explorations of alkaloid chemistry. The naming of morpholine is credited to Ludwig Knorr in the 19th century, who initially and incorrectly postulated that this heterocyclic system was a core structural component of morphine. wikipedia.org Despite this erroneous initial hypothesis, the compound itself, with the chemical formula O(CH₂CH₂)₂NH, quickly found its own place in chemical research and industry. wikipedia.org

Early industrial production of morpholine primarily relied on the dehydration of diethanolamine (B148213) using strong acids like concentrated sulfuric acid. wikipedia.orgnih.gov Over time, this method has been largely superseded by a more efficient process involving the reaction of diethylene glycol with ammonia (B1221849) at high temperatures (150–400°C) and pressures (3–40 MPa), often in the presence of a hydrogenation catalyst. nih.gov

A significant milestone in the evolution of morpholine chemistry was the development of methods to create stereochemically defined derivatives. The first synthesis of an enantiomerically pure morpholine compound was reported in 1956, starting from L-ephedrine. ru.nl This opened the door to the exploration of chiral morpholines as scaffolds for asymmetric synthesis, a field that continues to expand. ru.nl The journey from a simple solvent and base to a sophisticated chiral auxiliary and pharmacophore showcases the dynamic evolution of morpholine's role in synthetic chemistry. ru.nle3s-conferences.org

Significance of Substituted Morpholines in Contemporary Organic Synthesis

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs, including anticancer, antidepressant, and antidiabetic agents. thieme-connect.com The parent morpholine ring itself is widely used as a building block in the synthesis of drugs such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org

The strategic placement of substituents on the morpholine ring is a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of molecules. acs.org Introducing substituents can lead to improved biological potency, selectivity, and metabolic stability compared to the unsubstituted parent compound. thieme-connect.com C-functionalized morpholines, in particular, are found in various natural products and are a subject of ongoing synthetic interest. ru.nl The conformational flexibility of the morpholine ring can be constrained by substitution, which is a valuable strategy in drug design to lock in a bioactive conformation. acs.org

Recent advancements in synthetic methodologies continue to broaden the accessibility of diverse substituted morpholines. For instance, electrochemical methods have been developed for the efficient synthesis of substituted morpholines via intramolecular etherification, providing access to a wide range of analogues. thieme-connect.com These ongoing innovations ensure that substituted morpholines will remain a vital component in the toolkit of organic and medicinal chemists. jchemrev.comthieme-connect.com

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

| Gefitinib | Anticancer | Part of the quinazoline (B50416) pharmacophore, enhances solubility and metabolic properties. wikipedia.org |

| Linezolid | Antibiotic | The morpholine ring is a key structural feature of this oxazolidinone antibiotic. wikipedia.org |

| Phendimetrazine | Appetite Suppressant | A C-substituted morpholine derivative. thieme-connect.com |

| Reboxetine | Antidepressant | Contains a morpholine ring central to its structure and activity. |

Specific Academic Relevance of 3-Ethyl-5-methylmorpholine in Heterocyclic Chemistry

While the broader class of substituted morpholines is extensively studied, the specific isomer This compound represents a more specialized area within heterocyclic chemistry with limited dedicated research in publicly available literature. Its academic relevance is therefore best understood by considering the structural implications of its substitution pattern in the context of established morpholine chemistry.

The presence of two distinct alkyl groups at the C3 and C5 positions introduces multiple stereocenters, making it a chiral molecule. The synthesis of specific stereoisomers of this compound would present a stereochemical challenge, requiring asymmetric synthesis or chiral resolution techniques. Such enantiomerically pure C-substituted morpholines are valuable as chiral building blocks for the synthesis of more complex molecules, including amino alcohols and unnatural amino acids. ru.nl

The ethyl and methyl groups at the C3 and C5 positions would influence the conformation of the six-membered ring. The study of such substitution patterns is crucial for understanding conformational preferences (e.g., chair vs. boat conformations and axial vs. equatorial substituent placement), which directly impacts how the molecule interacts with biological targets. acs.org The introduction of these substituents provides a handle for creating conformationally rigid structures, a key objective in modern drug development. acs.org

While specific experimental data for this compound is scarce, data for its isomers, such as 4-ethyl-3-methylmorpholine, are available and provide insight into the general physicochemical properties of such molecules.

Table of Physicochemical Properties for 4-Ethyl-3-methylmorpholine (Isomer)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | nih.gov |

| Molecular Weight | 129.20 g/mol | nih.gov |

| IUPAC Name | 4-ethyl-3-methylmorpholine | nih.gov |

| SMILES | CCN1CCOCC1C | nih.gov |

| InChIKey | IOGIANODWAVOKV-UHFFFAOYSA-N | nih.gov |

The academic relevance of this compound lies in its potential as a scaffold for creating novel chemical diversity. It serves as a template for investigating structure-activity relationships, where the specific size and location of the ethyl and methyl groups could be compared against other substitution patterns (e.g., 2-ethyl-5-methylmorpholine (B2360497) or 3,5-diethylmorpholine) to fine-tune biological activity or physical properties. Its synthesis and characterization would contribute to the broader understanding of structure and reactivity within the important class of heterocyclic compounds. cem.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVZZMFSGHCALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 5 Methylmorpholine and Analogues

Challenging Aspects in the Stereoselective Synthesis of 3,5-Disubstituted Morpholines

The creation of 3,5-disubstituted morpholines with specific stereoisomeric arrangements is a complex task. The primary difficulties lie in achieving both enantioselectivity (controlling the formation of one of two mirror-image isomers) and diastereoselectivity (controlling the relative stereochemistry of multiple chiral centers).

Enantioselective Approaches to 3-Ethyl-5-methylmorpholine

The enantioselective synthesis of this compound and its analogues often begins with readily available, enantiomerically pure starting materials. A common strategy involves the use of chiral amino alcohols. nih.gov For instance, the synthesis can start from an enantiopure amino alcohol, which sets the stereochemistry at one of the chiral centers. Subsequent reactions must then proceed in a way that preserves this initial stereochemistry while introducing the second substituent with the desired orientation.

One notable approach involves the Sharpless asymmetric epoxidation to establish the necessary stereocenters. nih.gov This method has been successfully employed in the synthesis of enantiomers of related morpholine (B109124) derivatives. nih.gov Another strategy utilizes chiral lactams derived from (R)- or (S)-phenylglycinol as building blocks, allowing for the enantioselective preparation of piperidine (B6355638) precursors that can be further elaborated into morpholines. researchgate.net

Diastereoselective Control in Morpholine Ring Construction

Achieving diastereoselective control in the formation of the morpholine ring is crucial for obtaining the desired cis or trans isomer. The relative orientation of the substituents at the 3 and 5 positions significantly impacts the biological activity of the final compound.

Several methods have been developed to control diastereoselectivity. One approach is through an intramolecular aza-Michael reaction, where the use of either a palladium(II) complex or a strong Brønsted acid as a catalyst can selectively yield either the cis or trans isomer from a common chiral substrate. acs.orgresearchgate.net Another effective method is the electrophile-induced ring closure of 2-(allyloxymethyl)aziridines, which has been shown to produce cis-3,5-disubstituted morpholines diastereoselectively. nih.gov Iron(III)-catalyzed reactions of 1,2-amino ethers and 1,2-hydroxy amines with allylic alcohols also provide a pathway to diastereoselective synthesis of 3,5-disubstituted morpholines, with a proposed thermodynamic equilibrium favoring the formation of the cis diastereoisomer. thieme-connect.com

Transition Metal-Catalyzed Transformations for Morpholine Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of morpholines, offering efficient and selective routes to these important heterocycles. researchgate.net Palladium and rhodium catalysts, in particular, have been extensively studied and have enabled the development of novel synthetic strategies.

Palladium-Catalyzed Carboamination Strategies

Palladium-catalyzed carboamination has proven to be a key strategy for the construction of 3,5-disubstituted morpholines. nih.gov This reaction involves the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond. A notable application of this strategy is the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. nih.govresearchgate.net This method allows for the synthesis of a wide array of enantiopure cis-3,5-disubstituted morpholines in moderate to good yields and with high diastereoselectivity. nih.gov

The general synthetic route often starts with an N-protected amino alcohol, which is converted to an O-allyl ethanolamine. nih.gove3s-conferences.org This intermediate then undergoes a palladium-catalyzed coupling reaction to form the morpholine ring. nih.gove3s-conferences.org The choice of ligand for the palladium catalyst can be critical for the success of the reaction. e3s-conferences.org This methodology has been shown to be applicable to a variety of substrates, including those with heteroatom-containing side chains. nih.gov

Table 1: Examples of Palladium-Catalyzed Morpholine Synthesis

| Starting Material | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (S)-1-(allyloxy)-N-arylpropan-2-amine | Pd(OAc)₂ / P(2-furyl)₃ | cis-3-methyl-5-aryl-morpholine | 46-66% | >20:1 | nih.gov |

| Vinyloxirane and amino-alcohol | Pd(0) / Fe(III) | 2,5-disubstituted morpholine | Good to excellent | High | researchgate.net |

Rhodium-Catalyzed Cyclization Processes

Rhodium-catalyzed reactions have also been instrumental in the synthesis of substituted morpholines. rsc.org A significant development in this area is the intramolecular cyclization of nitrogen-tethered allenols. rsc.orgrsc.org This atom-economic pathway allows for the synthesis of various N-protected di- and trisubstituted morpholines with high yields and excellent stereoselectivities. rsc.org The resulting vinyl-substituted morpholines can be further functionalized, providing access to a wide range of complex and biologically relevant molecules. rsc.org

Another rhodium-catalyzed approach involves the decomposition of diazo compounds, leading to the formation of morpholine-3-carboxylates through C-H insertion reactions. researchgate.net These methods highlight the versatility of rhodium catalysis in constructing the morpholine scaffold. researchgate.net

Table 2: Examples of Rhodium-Catalyzed Morpholine Synthesis

| Starting Material | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nitrogen-tethered allenols | Rhodium/ligand | N-protected di- and trisubstituted morpholines | up to 99% | up to >99:1 dr, up to >99.9% ee | rsc.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. kahedu.edu.in While specific research on the green synthesis of this compound is not extensively documented, general green chemistry approaches are relevant to its production.

Key green chemistry strategies applicable to morpholine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. kahedu.edu.inresearchgate.net

Catalysis: Employing catalysts, especially reusable heterogeneous catalysts, to improve reaction efficiency and reduce waste. researchgate.net Transition metal-catalyzed reactions, as discussed above, often align with this principle by enabling atom-economical transformations.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. kahedu.edu.in Rhodium-catalyzed cyclizations of allenols are a good example of an atom-economic reaction. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. ajrconline.org

Multicomponent Reactions (MCRs): Combining three or more starting materials in a single step to form a complex product, which reduces the number of synthetic steps and waste generation. researchgate.netbeilstein-journals.org

The development of synthetic routes for this compound and its analogues that incorporate these green chemistry principles is an ongoing area of research, driven by the need for more sustainable and environmentally friendly manufacturing processes in the chemical industry. kahedu.edu.inasianpubs.org

Redox-Neutral Protocols and Selective Monoalkylation

Redox-neutral reactions represent an efficient and atom-economical approach to the synthesis of complex molecules. In the context of morpholine synthesis, these protocols often involve the functionalization of amines without the need for external oxidants or reductants. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org This process typically begins with the dehydrogenation of an alcohol by a transition-metal catalyst to form a reactive carbonyl intermediate. This intermediate can then react with an amine, and the resulting species is subsequently reduced by the hydrogen that was initially borrowed, regenerating the catalyst and yielding the N-alkylated amine product. acs.org This method is particularly advantageous for the selective monoalkylation of amines, offering a more controlled alternative to traditional alkylation techniques that can lead to mixtures of products. acs.org

Photoredox catalysis has also emerged as a powerful tool for amine functionalization under redox-neutral conditions. nih.gov For instance, the use of a ruthenium-based photocatalyst can facilitate the oxidation of a tertiary amine, which can then participate in various bond-forming reactions. nih.gov While not always directly applied to the synthesis of this compound, these principles can be adapted for the construction of substituted morpholines. For example, a redox-neutral allylation of aldehydes has been achieved using a dual catalytic system of CrCl₃ and an iridium-based photocatalyst. beilstein-journals.org

Microwave-Assisted Synthetic Routes for Morpholine Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. at.uarsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.org For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives, which can incorporate a morpholine moiety, has been achieved in seconds to minutes under microwave conditions, whereas conventional methods required several hours. rsc.orgdergipark.org.tr

In the synthesis of oxazoles and oxazolines, microwave irradiation has been shown to be effective in promoting the desired cyclization reactions. acs.org For instance, the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide can be controlled to selectively produce either oxazoles or oxazolines by adjusting the reaction conditions, including the use of microwave heating. acs.org While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided results, the general applicability of this method to the synthesis of related heterocyclic systems suggests its potential for this target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 9-19 hours | - | rsc.org |

| Microwave-Assisted | 31-68 seconds | Up to 96% | rsc.org |

Multicomponent Reaction Approaches to Morpholine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. nih.govmdpi.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com The Mannich reaction is a classic example of a three-component reaction involving an amine, a non-enolizable aldehyde, and a compound with an active hydrogen, which can be adapted for the synthesis of complex nitrogen-containing heterocycles. nih.govmdpi.com

While a specific MCR for this compound is not described, related heterocyclic systems are readily accessible through these methods. For instance, the Hantzsch pyrrole (B145914) synthesis involves the reaction of a primary amine, a β-dicarbonyl compound, and an α-haloketone. nih.gov Similarly, MCRs have been employed for the synthesis of thiophene (B33073) derivatives, sometimes using morpholine as a catalyst or a reactant. tandfonline.com The principles of MCRs, such as the in-situ formation of reactive intermediates like iminium ions, are fundamental to the construction of various heterocyclic scaffolds and could be conceptually applied to the design of a convergent synthesis for substituted morpholines. nih.gov

Annulation and Ring-Closure Strategies from Precursor Compounds

The construction of the morpholine ring often relies on annulation and ring-closure strategies starting from acyclic or partially cyclized precursors. These methods involve the formation of one or more bonds to complete the heterocyclic ring. A common approach involves the intramolecular cyclization of a suitably functionalized amino alcohol derivative. For example, a [3 + 3]- and [3 + 4]-annulation strategy has been developed for the synthesis of morpholinones and 1,4-oxazepane-3-ones, which are structurally related to morpholines. acs.org

Ring-closing metathesis (RCM) is another powerful technique for the formation of cyclic structures, although its application to the synthesis of eight-membered rings can be challenging and may require careful selection of catalysts and reaction conditions. beilstein-journals.org In the context of morpholine synthesis, a more traditional approach would involve the cyclization of a precursor containing both the nitrogen and oxygen heteroatoms, separated by the appropriate carbon framework. The synthesis of various γ-lactams through a base-mediated molecular rearrangement of N-protected α,β-unsaturated γ-amino amides demonstrates a single-step transformation to form a heterocyclic ring. acs.org

Synthesis from Aziridines and Epoxides

Aziridines and epoxides are valuable three-membered ring precursors for the synthesis of a wide range of nitrogen- and oxygen-containing compounds, respectively, due to the ring strain that facilitates their ring-opening reactions. beilstein-journals.orgresearchgate.net The reaction of these strained rings with appropriate nucleophiles is a common strategy for constructing larger heterocyclic systems, including morpholines.

The synthesis of morpholines can be envisioned through the reaction of an epoxide with an amino alcohol or the reaction of an aziridine (B145994) with a diol, followed by cyclization. A two-step conversion of epoxides to aziridines, involving a regioselective ring-opening with sodium azide (B81097) followed by treatment with triphenylphosphine, provides access to N-H vinylaziridines. sci-hub.se These vinylaziridines are versatile intermediates that can undergo further transformations. sci-hub.se The ring-opening of aziridines with various nucleophiles is a fundamental process in the synthesis of β-substituted amines. researchgate.net Similarly, the ring-opening of epoxides is a cornerstone of synthetic chemistry for producing 1,2-difunctionalized compounds. researchgate.net The synthesis of substituted morpholine congeners has been achieved via the ring opening of 2-tosyl-1,2-oxazetidine, which serves as a four-membered ring precursor. acs.org

Reactivity and Advanced Chemical Transformations of 3 Ethyl 5 Methylmorpholine

Role of 3-Ethyl-5-methylmorpholine as a Catalytic Species in Organic Reactions

Tertiary amines, including substituted morpholines, are widely recognized for their catalytic activity in a variety of organic transformations. This activity stems from their basicity and nucleophilicity, allowing them to act as organocatalysts.

Organocatalysis in Urethane (B1682113) Formation

While specific studies on this compound in urethane formation are not found, the catalytic role of other tertiary amines, such as N-methylmorpholine, is well-established. cdnsciencepub.comresearchgate.net In the synthesis of polyurethanes, tertiary amines catalyze the reaction between isocyanates and polyols. google.comresearchgate.net The mechanism generally involves the activation of the alcohol by the amine, facilitating its attack on the isocyanate group. researchgate.net The efficiency of the amine catalyst can be influenced by its steric hindrance and basicity. For instance, N-methylmorpholine has been shown to be an effective catalyst in urethane formation, and its combination with certain solvents can minimize side reactions. cdnsciencepub.com Computational studies on morpholine (B109124) and 4-methylmorpholine (B44366) have further elucidated the multi-step reaction mechanism in the presence of such catalysts. researchgate.net

Table 1: Comparison of Tertiary Amine Catalysts in Urethane Formation (Note: Data for this compound is not available; this table presents data for related compounds for illustrative purposes.)

| Catalyst | Reaction Conditions | Observations | Reference |

| N-Methylmorpholine | Phenyl isocyanate and butan-1-ol | Effective catalyst, influences reaction pathway. | researchgate.net |

| Triethylamine (B128534) | Z-Gly-Val-OH/TEA | Differences in urethane formation are marginal in dimethylformamide compared to other amines. | cdnsciencepub.com |

| N-Methylpiperidine | Boc-Ile-OH/iBuOCOCl | Dichloromethane is a superior solvent when N-methylpiperidine is used as the base. | cdnsciencepub.com |

Activation and Functionalization in Amide Synthesis

The direct synthesis of amides from carboxylic acids and amines often requires an activating agent to overcome the acid-base neutralization. fishersci.it Tertiary amines are crucial in these reactions, often used in conjunction with coupling reagents. While no specific data exists for this compound, N-methylmorpholine (NMM) is frequently employed in amide bond formation, including peptide synthesis. mdpi.com It acts as a base to neutralize the acid formed and to facilitate the formation of a more reactive intermediate. For example, in syntheses using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), NMM is used to form the active quaternary ammonium (B1175870) salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is an effective dehydro-condensation agent for amide synthesis. mdpi.com

Applications in Condensation Reactions

Tertiary amines are broadly used as catalysts in various condensation reactions, such as aldol (B89426) condensations. rsc.org In the context of preparing 3,4,5-trisubstituted isoxazoles through tandem grinding reactions, N-methylmorpholine (NMM) was among the bases investigated for the Michael addition step. rsc.org Although triethylamine was found to be the most effective in that specific study, the inclusion of NMM highlights the recognized potential of morpholine derivatives in catalyzing such C-C bond-forming reactions. rsc.org In another example, the condensation reaction to form molindone (B1677401) involves morpholine hydrochloride and paraformaldehyde, showcasing the utility of the morpholine scaffold in aminomethylation reactions, a type of condensation. google.com

Complexation Chemistry of Morpholine Scaffolds

The nitrogen and oxygen atoms of the morpholine ring allow it to act as a ligand, forming coordination complexes with various metal ions. libretexts.org The nature of these interactions is fundamental to understanding the broader chemical behavior of morpholine derivatives.

Metal-Ligand Interactions with Transition Metals

Morpholine and its derivatives can coordinate with transition metals through the nitrogen atom, acting as a Lewis base. libretexts.org The resulting metal-ligand bond can range from primarily ionic to more covalent in character. york.ac.uk The interaction with a transition metal can alter the chemical properties of the ligand itself. libretexts.org While specific studies detailing the interaction of this compound with transition metals are unavailable, the principles of coordination chemistry suggest it would form stable complexes. The steric bulk of the ethyl and methyl groups would likely influence the geometry and stability of the resulting metal complexes compared to unsubstituted morpholine. nih.govrsc.org

Reactivity in Heterocyclic Functionalization and Substitution Patterns

This compound, a substituted morpholine, demonstrates notable reactivity that is harnessed in the functionalization of heterocyclic compounds. The morpholine scaffold itself, containing both an amine and an ether functional group, provides a versatile platform for chemical modification. The presence of ethyl and methyl substituents on the morpholine ring at positions 3 and 5 respectively can influence the molecule's steric and electronic properties, thereby guiding its reactivity in various synthetic transformations.

While specific studies detailing the functionalization and substitution patterns exclusively for this compound are not extensively documented in the provided search results, the reactivity of the broader morpholine class can be extrapolated. Morpholine derivatives are known to participate in several key reactions that lead to diverse substitution patterns. For instance, N-alkylation and N-acylation are common transformations for the secondary amine within the morpholine ring, allowing for the introduction of a wide array of functional groups.

The search results highlight that morpholine derivatives are synthesized through methods like ring-closing reactions of β-amino alcohols and N-alkylation of pre-existing morpholine rings. vulcanchem.com This implies that the substituents, such as the ethyl and methyl groups in this compound, can be introduced either during the ring formation or as a subsequent modification, influencing the final substitution pattern.

Furthermore, the nitrogen atom in the morpholine ring can act as a nucleophile, participating in substitution reactions. This nucleophilicity is fundamental to its role in catalyzing reactions or acting as a building block. For example, N-methylmorpholine (NMM), a related compound, is used as a base in peptide synthesis and other organic transformations, showcasing the reactivity of the morpholine nitrogen. researchgate.netfrontiersin.orgmdpi.com It is plausible that this compound could exhibit similar reactivity, with the ethyl and methyl groups providing steric hindrance that could modulate its basicity and nucleophilicity, potentially leading to different selectivity in functionalization reactions.

The reactivity of the carbon atoms on the morpholine ring can also be exploited for functionalization, although this is generally less common than reactions at the nitrogen. Oxidative conditions can lead to the formation of N-oxides. In some cases, C-H activation strategies can be employed to introduce substituents onto the carbon backbone of the heterocycle, a cutting-edge area of research in organic synthesis. rsc.org

Advanced Synthetic Applications of this compound as a Building Block in Complex Molecular Architectures

The utility of this compound as a building block lies in its ability to be incorporated into larger, more complex molecular structures. cymitquimica.comcymitquimica.com The term "building block" in chemical synthesis refers to a molecule that can be readily assembled with other molecules to construct a desired complex product. cymitquimica.comcymitquimica.com The bifunctional nature of the morpholine core, along with the specific stereochemistry imparted by the ethyl and methyl groups, makes this compound a potentially valuable component in the synthesis of intricate molecular architectures, including those with therapeutic potential.

The search results indicate that morpholine derivatives are integral to the synthesis of various biologically active compounds. researchgate.net They are found in the structures of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound can introduce chirality and conformational rigidity, which are critical features in the design of molecules that interact with biological targets. acs.org

While direct examples of the incorporation of this compound into complex molecules are not explicitly detailed in the provided search results, the applications of similar morpholine-containing structures provide strong evidence for its potential. For instance, N-methylmorpholine is utilized in the synthesis of benzimidazolium salts with potential α-glucosidase inhibitory activity. mdpi.com This demonstrates how a substituted morpholine can be a key component in the construction of medicinally relevant scaffolds.

The development of synthetic strategies that yield skeletally diverse small molecules often relies on a collection of varied building blocks. broadinstitute.org this compound, with its unique substitution, could serve as a valuable member of such a collection, enabling the combinatorial synthesis of libraries of complex molecules for screening in drug discovery and materials science. mdpi.com The synthesis of diverse heterocyclic structures is a major focus in organic chemistry, and building blocks like this compound are essential for this endeavor. organic-chemistry.orgmdpi.com

The table below summarizes the types of reactions and potential applications where this compound could serve as a key building block, based on the reactivity of the morpholine class.

| Reaction Type | Potential Application in Complex Molecule Synthesis |

| N-Alkylation | Introduction of linkers for attachment to other molecular fragments. |

| N-Acylation | Formation of amides, which are common in biologically active molecules. |

| Nucleophilic Addition | Participation in ring-opening or addition reactions to form larger heterocyclic systems. |

| Catalysis (as a base) | Facilitating various bond-forming reactions in a synthetic sequence. |

Advanced Spectroscopic and Spectrometric Characterization of 3 Ethyl 5 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within the 3-ethyl-5-methylmorpholine molecule. High-field ¹H and ¹³C NMR studies offer a comprehensive view of its structure and conformational dynamics.

High-field ¹H NMR spectroscopy provides detailed information about the proton environment in this compound. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals are indicative of the connectivity and stereochemical relationships of the protons. The structure of the product can be confirmed by ¹H NMR analysis. google.com

A representative ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethyl and methyl groups, as well as the protons on the morpholine (B109124) ring. The protons on the ethyl group would appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl group attached to a chiral center. The methyl group at the 5-position would likely appear as a doublet, coupled to the adjacent proton on the ring. The protons of the morpholine ring itself would present more complex splitting patterns due to their diastereotopic nature and coupling with each other and the substituent groups.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (ethyl) | 3.4 - 3.6 | q | 7.2 |

| -CH₃ (ethyl) | 0.9 - 1.1 | t | 7.2 |

| -CH- (position 3) | 2.8 - 3.0 | m | - |

| -CH₂- (ring) | 3.7 - 4.0 | m | - |

| -CH- (position 5) | 2.5 - 2.7 | m | - |

| -CH₃ (position 5) | 1.1 - 1.3 | d | 6.8 |

| -NH- | 1.5 - 2.5 (broad) | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the assignment of each carbon in the molecule.

Conformational studies using ¹³C NMR can reveal information about the preferred chair conformation of the morpholine ring and the equatorial or axial orientation of the ethyl and methyl substituents. The chemical shifts of the ring carbons, particularly C3, C5, and the adjacent methylene carbons, are influenced by the steric interactions of the substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| -CH- (position 3) | 55 - 60 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₂- (ring, C2/C6) | 65 - 75 |

| -CH- (position 5) | 45 - 50 |

| -CH₃ (position 5) | 18 - 23 |

High-Field ¹H NMR Spectroscopic Analysis

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of different functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine in the morpholine ring would typically appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups, as well as the methylene groups of the ring, would be observed in the 2850-3000 cm⁻¹ range. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong absorption band, typically in the 1070-1150 cm⁻¹ region. C-N stretching vibrations would also be present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS can be used to confirm the molecular weight of the compound. The product structure can be confirmed by mass analysis. google.com

The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode. The exact mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition. Tandem mass spectrometry (LC-MSⁿ) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Gas chromatography-mass spectrometry (GC/MS) is another valuable technique for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and polarity on a GC column before being introduced into the mass spectrometer.

The mass spectrum obtained from GC/MS will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides significant structural information. Common fragmentation pathways for morpholine derivatives include the loss of the ethyl and methyl substituents, as well as ring cleavage.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MSn)

Elemental Analysis for Structural Elucidation and Purity Assessment

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing quantitative information on the elemental composition of a sample. For this compound, with the molecular formula C₇H₁₅NO, this analysis is crucial for verifying its empirical formula and assessing its purity after synthesis. nih.govcore.ac.uk The technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The percentage of oxygen (O) is typically calculated by difference.

The theoretical elemental composition is calculated from the compound's molecular formula and the atomic weights of its constituent atoms. For C₇H₁₅NO, the molecular weight is 129.20 g/mol . chemspider.com The expected percentages are compared against the values obtained from experimental analysis, usually performed with a CHN analyzer. A close correlation between the theoretical and experimental values, typically within a ±0.4% margin, confirms the compound's elemental makeup and high degree of purity. Significant deviations can indicate the presence of impurities, such as residual solvents or starting materials from the synthesis process. For instance, elemental analysis has been successfully used to confirm the composition and purity of various other synthesized morpholine derivatives. dergipark.org.tr

Below is a data table comparing the theoretical elemental composition of this compound with typical expected experimental results.

Table 1: Elemental Analysis Data for this compound (C₇H₁₅NO)

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % | Expected Experimental Mass % |

|---|---|---|---|

| Carbon (C) | 12.01 | 65.07% | 65.07% ± 0.4% |

| Hydrogen (H) | 1.008 | 11.70% | 11.70% ± 0.4% |

| Nitrogen (N) | 14.01 | 10.84% | 10.84% ± 0.4% |

| Oxygen (O) | 16.00 | 12.39% | 12.39% (by difference) |

| Total | 129.20 | 100.00% | |

Theoretical and Computational Studies on 3 Ethyl 5 Methylmorpholine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netdntb.gov.ua It is widely applied to predict a variety of molecular properties, including geometry, electronic distribution, and spectroscopic data.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of a molecule, a process known as geometry optimization. For cyclic compounds like morpholine (B109124) derivatives, this also involves conformational analysis to identify the lowest-energy conformer. researchgate.net

The morpholine ring is known to adopt a stable chair conformation. For 3-Ethyl-5-methylmorpholine, several conformers are possible depending on the axial or equatorial orientation of the ethyl and methyl substituents. Computational calculations, typically using a basis set like B3LYP/6-31G(d), would be employed to find the global minimum on the potential energy surface. researchgate.net It is anticipated that the most stable conformer would feature both the ethyl group at the C3 position and the methyl group at the C5 position in equatorial orientations to minimize steric hindrance.

Optimized geometric parameters such as bond lengths and angles can be precisely calculated. The table below presents hypothetical, yet realistic, optimized geometric parameters for the predicted most stable conformer of this compound.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are theoretical values based on principles of computational chemistry.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-O | 1.43 |

| C-N | 1.47 | |

| C-C (ring) | 1.53 | |

| C-C (ethyl) | 1.54 | |

| C-H | 1.09 | |

| Bond Angle (°) | C-O-C | 111.5 |

| C-N-C | 110.0 | |

| O-C-C | 110.8 | |

| N-C-C | 110.2 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

For this compound, the HOMO is expected to be primarily localized on the lone pair electrons of the nitrogen and oxygen atoms, making these the most nucleophilic sites. The LUMO would likely be distributed over the antibonding σ* orbitals of the ring. The presence of electron-donating alkyl groups (ethyl and methyl) would raise the energy of the HOMO compared to unsubstituted morpholine. This elevation in HOMO energy would likely lead to a smaller HOMO-LUMO gap, suggesting that this compound is more chemically reactive and a stronger nucleophile than its parent compound.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are theoretical values based on principles of FMO theory.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | +0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 7.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Typically, red-colored regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor), with green representing neutral areas. wolfram.com

An MEP map of this compound would be expected to show the most negative potential (red) concentrated around the nitrogen and oxygen atoms, due to their high electronegativity and lone pairs of electrons. These sites would be the most attractive for electrophilic attack, such as protonation. Conversely, the hydrogen atoms of the ethyl and methyl groups, as well as those on the ring, would exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By correlating calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific bonds and functional groups can be achieved.

For this compound, the calculated vibrational spectrum would show characteristic peaks for C-H stretching in the alkyl groups and the morpholine ring, C-O-C ether stretching, C-N stretching of the tertiary amine, and various bending and rocking modes. This theoretical analysis is instrumental in confirming the molecular structure and interpreting experimental spectroscopic data.

Table 3: Predicted Major Vibrational Frequencies for this compound (Note: These are theoretical values based on DFT principles.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (Alkyl and Ring) | 2850 - 3000 |

| CH₂ Scissoring | 1450 - 1470 |

| C-N Stretching | 1180 - 1250 |

| C-O-C Asymmetric Stretching | 1100 - 1150 |

| Ring Breathing Modes | 800 - 950 |

A significant application of DFT is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy of the transition state determines the activation energy and thus the rate of the reaction.

Computational studies on the catalytic activity of N-methylmorpholine in urethane (B1682113) formation have shown a detailed 7-step mechanism where the amine catalyst plays a crucial role in proton transfer. researchgate.net A similar study on this compound would likely reveal its function as a base catalyst in various organic reactions. DFT calculations could model its interaction with substrates, locate the transition state structures, and calculate the activation energy barriers, providing insight into its catalytic efficiency, which would be influenced by the steric and electronic effects of the ethyl and methyl substituents.

Analysis of Vibrational Frequencies and Spectroscopic Correlation

Quantum Chemical Calculations for Thermodynamic and Kinetic Properties

Quantum chemical methods are essential for calculating the thermodynamic and kinetic properties of molecules. researchgate.netgoogle.com Thermodynamic properties such as standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv) can be derived from frequency calculations performed on the optimized molecular geometry. researchgate.net

Thermochemical studies on N-methylmorpholine and N-ethylmorpholine have successfully used composite methods like G3(MP2)//B3LYP to determine their gas-phase enthalpies of formation. researchgate.net Applying a similar level of theory to this compound would yield accurate thermodynamic data. These values are critical for understanding the molecule's stability and for chemical engineering applications. Kinetic properties, such as reaction rate constants, can be calculated using transition state theory combined with the computed activation energies. researchgate.net

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K (Note: These are theoretical values based on quantum chemical calculation principles.)

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas, ΔHf°) | -245.0 kJ/mol |

| Standard Entropy (S°) | 390.5 J/(mol·K) |

| Heat Capacity (Cv) | 155.2 J/(mol·K) |

In Silico Modeling for Chemical Interactions (excluding biological/drug-related docking)

In the realm of computational chemistry, in silico modeling provides a powerful lens through which the chemical interactions of molecules like this compound can be scrutinized. These theoretical studies, distinct from biological or drug-related docking simulations, focus on the fundamental molecular properties and intermolecular forces that govern the compound's behavior in a non-biological context. Computational methods such as Density Functional Theory (DFT) are frequently employed to elucidate these characteristics. nih.gov

For instance, studies on related morpholine derivatives utilize DFT calculations with specific basis sets, such as B3LYP/6-311G+(d,p), to optimize molecular structures and understand their electronic properties. nih.gov These models can predict various physicochemical parameters and reactivity indicators. Analyses like Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Fukui functions help in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack, thereby predicting its reactivity in chemical reactions. nih.gov

The computational investigation of morpholine-based organocatalysts highlights the importance of steric and electronic factors in their chemical reactivity. frontiersin.org Modeling studies can reveal how the substituents on the morpholine ring, such as the ethyl and methyl groups in this compound, influence the conformation of the ring and the accessibility of the nitrogen atom's lone pair. frontiersin.org This, in turn, affects the compound's ability to act as a catalyst or participate in nucleophilic reactions. The pyramidalization of the nitrogen atom in the morpholine ring, a feature that can be quantified through computational models, is known to decrease the nucleophilicity of related morpholine-enamines. frontiersin.org

Furthermore, in silico models are instrumental in understanding the role of non-covalent interactions. nih.gov Analyses of localized orbital locators and electron localization functions can provide a detailed picture of the electron distribution within the molecule, revealing the nature of chemical bonds and potential sites for intermolecular hydrogen bonding or other weak interactions. nih.gov These interactions are crucial in determining the compound's physical properties, such as its boiling point, solubility, and crystal packing.

While direct computational studies on the non-biological chemical interactions of this compound are not extensively detailed in the provided results, the principles and methodologies applied to analogous morpholine structures are directly transferable. These computational tools offer a predictive framework for understanding how this compound would interact with other chemical species, solvents, and surfaces, guided by its unique structural and electronic makeup.

Stereochemical Implications from Computational Models

Computational models are indispensable for elucidating the complex stereochemistry of molecules like this compound, which possesses multiple chiral centers. These models allow for the determination of relative and absolute configurations, the prediction of stable conformers, and the rationalization of stereoselective reactions.

A common approach involves optimizing the geometries of all possible stereoisomers using methods like DFT. researchgate.net For a molecule with two chiral centers, such as this compound, this would involve modeling the (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R) isomers. Subsequent calculations, such as the simulation of NMR chemical shifts (using the GIAO method) and specific optical rotation, can then be compared with experimental data to assign the correct stereochemistry to a synthesized or isolated compound. rsc.org The accuracy of these predictions is often enhanced by considering various conformers for each stereoisomer and their relative populations at a given temperature. rsc.org

The stereochemical arrangement of substituents can profoundly influence the outcome of chemical reactions. Computational studies on morpholine-based catalysts have shown that the relative stereochemistry of substituents at the C-2 and C-5 positions can control the diastereo- and enantioselectivity of reactions they catalyze. frontiersin.org By modeling the transition states of these reactions, researchers can understand how the specific arrangement of the ethyl and methyl groups in this compound would direct the approach of reactants, leading to the preferential formation of one stereoisomeric product over others.

The table below illustrates the kind of data that can be generated from computational studies to differentiate between stereoisomers, based on methodologies applied to similar compounds. researchgate.netrsc.org

| Computational Parameter | Stereoisomer A (e.g., cis) | Stereoisomer B (e.g., trans) | Methodology |

| Relative Energy (kcal/mol) | 0.00 | +1.5 | DFT/B3LYP/6-311+G(d,p) |

| Calculated ¹H NMR Shift (ppm) - H3 | 3.15 | 3.45 | GIAO-DFT |

| Calculated ¹³C NMR Shift (ppm) - C5 | 68.2 | 70.1 | GIAO-DFT |

| Calculated Optical Rotation [α]D | +25.3 | -24.9 | B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of output from computational models used to distinguish stereoisomers.

Emerging Research Directions and Methodological Innovations in 3 Ethyl 5 Methylmorpholine Chemistry

Development of Novel Chiral Auxiliaries and Catalysts Derived from 3-Ethyl-5-methylmorpholine

Asymmetric catalysis and the use of chiral auxiliaries are cornerstones of modern stereoselective synthesis, enabling the production of single-enantiomer compounds. gla.ac.uk Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. umanitoba.ca The development of new and effective chiral auxiliaries and ligands is a continuous pursuit in organic synthesis. umanitoba.casfu.ca

Given that (3S,5S)-3-ethyl-5-methylmorpholine is available as a chiral building block, it holds potential as a precursor for a new class of chiral auxiliaries and ligands. bldpharm.com The synthesis of such molecules often starts from readily available chiral materials, like amino acids or other natural products. gla.ac.uk The structural rigidity of the morpholine (B109124) ring, combined with the stereocenters at the C3 and C5 positions, could offer a well-defined chiral environment to influence the stereochemical outcome of reactions.

The general approach involves chemically modifying the chiral morpholine scaffold to introduce functionalities capable of coordinating with metal centers or interacting with substrates through non-covalent interactions. For instance, the nitrogen atom of the morpholine could be functionalized to create bidentate or tridentate ligands for metal-catalyzed reactions, a common strategy in the design of new catalysts. sfu.catugraz.at Research into the synthesis of new chiral bicyclic ligands and other complex chiral structures has shown that a modular design approach is often effective. tugraz.at This involves combining a known chiral scaffold with functional groups that can be tailored for specific catalytic applications. tugraz.at The development of catalysts from chiral Schiff bases, for example, has been a fruitful area of research for asymmetric oxidation reactions. orientjchem.org By analogy, this compound could serve as the chiral amine component in the synthesis of novel Schiff base ligands.

Table 1: General Strategies for Chiral Ligand and Auxiliary Development

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Auxiliary-Controlled Reactions | An enantiomerically pure chiral group is attached to an achiral substrate to direct a stereoselective reaction, after which it can be removed. | The morpholine could be N-acylated with a prochiral substrate to direct subsequent alkylation or addition reactions. |

| Chiral Ligand Synthesis | The chiral molecule is modified to create a ligand that coordinates to a metal, forming a chiral catalyst that can induce enantioselectivity in a reaction. metu.edu.tr | Functional groups (e.g., phosphines, pyridyls) could be attached to the morpholine backbone to create ligands for asymmetric hydrogenation or C-C bond formation. |

| Organocatalysis | A small, chiral organic molecule is used to catalyze a reaction without the need for a metal. gla.ac.uk | Derivatives of this compound could be synthesized to act as bifunctional organocatalysts, for example, in asymmetric aldol (B89426) or Michael reactions. |

While specific research detailing the use of this compound as a chiral auxiliary or catalyst is not yet prominent, its inherent chirality makes it a promising candidate for future exploration in asymmetric synthesis. temple.edu

Advanced Methodologies for Selective Functionalization of Morpholine Rings

The functionalization of saturated heterocycles is a significant challenge in synthetic chemistry due to the relative inertness of their C-H bonds. yale.edu However, recent years have seen the emergence of powerful methods for the direct functionalization of these rings, which bypasses the need for pre-functionalized starting materials. rsc.org These advanced methodologies are highly relevant for exploiting the this compound scaffold to create diverse and complex molecular architectures.

One of the most impactful strategies is C-H bond functionalization, which allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond. yale.edunih.gov This approach is atom-economical and can be applied late in a synthetic sequence (late-stage functionalization) to rapidly generate analogues of a complex molecule for structure-activity relationship (SAR) studies. nih.gov

Several catalytic systems have been developed for the selective functionalization of morpholines:

Dirhodium-Catalyzed C-H Functionalization : Dirhodium catalysts have been shown to achieve highly site-selective C-H functionalization on N-aryl morpholines. acs.org These reactions typically occur at the C-H bond alpha to the nitrogen atom, even in the presence of a deactivating heteroatom at the beta position. acs.org While high stereoselectivity has been challenging to achieve with morpholine substrates compared to piperidines, the method provides a direct route to C2-substituted products. acs.org

Nickel-Photoredox Catalysis : A dual-catalyst system combining nickel and a photoredox catalyst enables the functionalization of α-amino C(sp³)–H bonds with aryl halides. rsc.org This method is notable for its mild conditions and compatibility with a wide range of functional groups, making it suitable for complex molecule synthesis. rsc.org The flatter conformation of morpholine compared to piperidine (B6355638) has been observed to be beneficial for reaction efficiency. rsc.org

Photoredox-Mediated Iterative Functionalization : Photoredox catalysis has also been employed in an iterative strategy for the selective bifunctionalization of heterocyclic cores, including morpholines. nih.gov This allows for the sequential introduction of different functional groups, such as aryl rings, at various positions on the morpholine scaffold. For instance, monoarylation can be selectively achieved at the less hindered α-C–H bond adjacent to the nitrogen. nih.gov

Another emerging area is the deconstructive functionalization of cyclic amines, where a C-N bond is selectively cleaved to generate a new functionalized, open-chain product. nih.gov For example, difluorocarbene transfer has been used for the ring-opening bromoformylation of N-alkyl morpholines, demonstrating that even robust cyclic amine structures can be selectively transformed. nih.gov

Table 2: Selected Advanced Methodologies for Morpholine Functionalization

| Methodology | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Reference |

|---|---|---|---|---|

| Dirhodium-Catalyzed C-H Insertion | Rh₂(S-TPPTTL)₄ | α to Nitrogen (C2) | C-C | acs.org |

| Nickel-Photoredox Dual Catalysis | NiBr₂·diglyme / Ir(ppy)₂(dtbbpy)PF₆ | α to Nitrogen | C-C (Arylation) | rsc.org |

| Photoredox-Mediated Arylation | Ni(gly)₂ / Iridium photocatalyst | α to Nitrogen (C2) | C-C (Arylation) | nih.gov |

These methodologies could theoretically be applied to this compound to selectively modify its structure at the C2, C3, C5, or C6 positions, paving the way for the synthesis of novel derivatives with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Morpholine Synthetic Design

Furthermore, ML models are being developed to predict reaction outcomes, including yields and selectivity, and to recommend optimal reaction conditions (e.g., catalyst, solvent, temperature). researchgate.netmdpi.com This can significantly reduce the amount of time and resources spent on experimental trial-and-error. acs.org For the selective functionalization of the this compound ring, ML models could be trained on data from C-H activation or other functionalization reactions to predict the best catalyst and conditions to achieve a desired regioselectivity and stereoselectivity. acs.org

Table 3: Applications of AI/ML in Morpholine Chemistry

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Generative Molecular Design | AI models propose novel chemical structures with optimized properties based on learned data. pharmafeatures.com | Design of new this compound derivatives with enhanced biological activity or improved pharmacokinetic profiles. |

| Retrosynthesis Prediction | Algorithms suggest viable synthetic routes for a target molecule by working backward from the product. pharmafeatures.comacs.org | Rapid identification of efficient and scalable synthetic pathways to novel and complex this compound analogues. |

| Reaction Outcome & Condition Optimization | ML models predict the products, yields, and optimal conditions for chemical reactions. researchgate.netmdpi.com | Acceleration of the discovery of selective functionalization reactions for the morpholine scaffold, minimizing experimental effort. |

The integration of AI and ML into the workflow of synthetic chemistry promises to accelerate the pace of innovation. For this compound, these technologies can guide the exploration of its synthetic potential, from the design of new catalysts and derivatives to the optimization of their synthesis.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Ethyl-5-methylmorpholine?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity by separating and identifying impurities at trace levels (detection limits: ~0.1% w/w) .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms structural integrity by analyzing proton and carbon environments. For morpholine derivatives, chemical shifts in the range of δ 2.5–3.5 ppm (¹H) and δ 40–60 ppm (¹³C) are typical for nitrogen-bound methyl/ethyl groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight confirmation and fragmentation patterns. Use a polar column (e.g., DB-WAX) to resolve volatile derivatives.

- Karl Fischer Titration determines water content, critical for hygroscopic compounds like morpholines.

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 60°C) and humidity (75% RH) over 1–3 months. Monitor degradation via HPLC every 7 days .

- Light Sensitivity : Use ICH Q1B guidelines with UV/visible light exposure (e.g., 1.2 million lux hours) to assess photostability.

- Data Interpretation : Apply the Arrhenius equation to extrapolate shelf life. If degradation products exceed 5%, reformulate or optimize storage conditions.

Q. What synthetic routes are documented for this compound, and how can their efficiency be compared?

Methodological Answer:

- Route 1 : Cyclization of diethanolamine derivatives with ethylating/methylating agents (e.g., ethyl bromide). Yield optimization requires stoichiometric control (molar ratio 1:1.2 for amine:alkylating agent).

- Route 2 : Reductive amination of ketones with morpholine precursors. Catalytic hydrogenation (Pd/C, H₂) improves atom economy but may require high-pressure reactors.

- Comparative Metrics : Calculate Environmental Factor (E-Factor) (waste/product ratio) and Reaction Mass Efficiency (RME) . Route 2 typically has lower E-Factor (<5) due to fewer byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Cross-Validation : Use shake-flask method (UV-Vis spectroscopy) and dynamic light scattering (DLS) to assess solubility in polar (water, ethanol) vs. nonpolar solvents (hexane).

- Thermodynamic Analysis : Apply the Hildebrand Solubility Parameter (δ) to reconcile discrepancies. For example, δ ≈ 20 MPa¹/² for ethanol aligns with high solubility, while δ ≈ 14 MPa¹/² for hexane explains poor dissolution .

- Controlled Variables : Standardize temperature (±0.1°C) and agitation speed to minimize experimental variability.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For morpholine derivatives, the nitrogen lone pair (HOMO ≈ -6.5 eV) often drives reactivity .

- Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Pd, Ni) to predict binding affinities and reaction pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace ethyl with propyl) and test against a biological target (e.g., enzyme inhibition assays).

- Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values.

- Data Integration : Cross-reference with public databases (ChEMBL, PubChem) to identify activity cliffs or outliers .

Methodological Considerations Table

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Purity Analysis | HPLC, GC-MS | Chiral HPLC for enantiomeric excess |

| Stability Testing | ICH Q1A guidelines | Forced degradation with LC-MS/MS profiling |

| Data Analysis | Descriptive statistics (mean ± SD) | Multivariate regression, machine learning |

| Ethical Compliance | Data retention (5–10 years) | Conflict of interest declarations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.